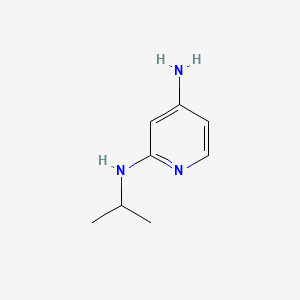

N2-isopropylpyridine-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N-propan-2-ylpyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACWQXHOWAMWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthetic Pathways of N2-isopropylpyridine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2-isopropylpyridine-2,4-diamine is a key intermediate in the synthesis of various pharmacologically active compounds. This guide provides a comprehensive overview of a plausible synthetic pathway for this molecule, drawing upon established chemical principles and analogous reactions. The proposed synthesis is a multi-step process commencing from readily available 2-chloropyridine. Each step is detailed with expert insights into reaction mechanisms, choice of reagents, and potential challenges, ensuring a robust and reproducible protocol.

Introduction: The Significance of Substituted Pyridines

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core structure of numerous therapeutic agents. The diamino-substituted pyridine, this compound, serves as a versatile building block for the development of kinase inhibitors, which have shown promise in oncology and immunology. The precise arrangement of the amino groups and the isopropyl substituent is crucial for molecular recognition and biological activity. This guide elucidates a logical and efficient synthetic route to access this valuable compound.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be strategically approached through a multi-step sequence starting from 2-chloropyridine. The key transformations involve oxidation, nitration, selective nucleophilic aromatic substitution (SNAr), and reduction.

Caption: Proposed synthesis pathway for this compound.

Detailed Synthetic Steps and Mechanistic Insights

Step 1: Oxidation of 2-Chloropyridine to 2-Chloropyridine N-oxide

The initial step involves the oxidation of the pyridine nitrogen in 2-chloropyridine. This transformation is crucial as the resulting N-oxide activates the pyridine ring for subsequent electrophilic nitration at the C4 position.

Protocol:

-

To a solution of 2-chloropyridine in a suitable solvent such as acetic acid, add an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA).

-

The reaction is typically performed at elevated temperatures to ensure complete conversion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by neutralization and extraction.

Expertise & Experience: The choice of oxidant and reaction conditions is critical to avoid over-oxidation or side reactions. The N-oxide formation significantly alters the electronic properties of the pyridine ring, making the C4 position more susceptible to electrophilic attack.

Step 2: Nitration of 2-Chloropyridine N-oxide

The activated 2-chloropyridine N-oxide undergoes regioselective nitration at the C4 position.

Protocol:

-

Dissolve 2-chloropyridine N-oxide in a mixture of concentrated sulfuric acid and nitric acid (a nitrating mixture) at a controlled low temperature (e.g., 0-10 °C).[1]

-

Slowly warm the reaction mixture to room temperature and then heat to ensure the reaction goes to completion.[1]

-

Carefully pour the reaction mixture onto ice and neutralize with a base to precipitate the product.

-

The crude product can be purified by recrystallization.

Trustworthiness: The strong directing effect of the N-oxide group ensures high regioselectivity for the 4-nitro product, which is a well-established transformation in pyridine chemistry.

Step 3: Nucleophilic Aromatic Substitution (SNAr) with Isopropylamine

This step introduces the isopropylamino group at the C2 position via a nucleophilic aromatic substitution reaction. The chlorine atom at the C2 position is susceptible to displacement by an amine.

Protocol:

-

Dissolve 2-chloro-4-nitropyridine N-oxide in a suitable solvent like ethanol or acetonitrile.

-

Add isopropylamine to the solution. An excess of the amine may be used to act as both the nucleophile and the base to neutralize the HCl generated.

-

The reaction can be carried out at room temperature or with gentle heating.[2]

-

Monitor the reaction by TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the product is isolated.

Expertise & Experience: The SNAr reaction is a cornerstone of pyridine chemistry. The electron-withdrawing nitro group further activates the ring towards nucleophilic attack, facilitating the substitution of the chloro group.

Step 4: Deoxygenation of the N-oxide

The N-oxide group, having served its purpose of directing the nitration, is now removed.

Protocol:

-

The deoxygenation can be achieved using various reducing agents, such as phosphorus trichloride (PCl₃) or by catalytic hydrogenation.

-

For a laboratory-scale synthesis, reaction with PCl₃ in a solvent like chloroform is a common method.

-

The reaction is typically performed at reflux temperature.

-

Work-up involves careful quenching of the excess PCl₃ and extraction of the product.

Trustworthiness: This is a standard and reliable method for the deoxygenation of pyridine N-oxides.

Step 5: Reduction of the Nitro Group

The final step is the reduction of the nitro group at the C4 position to an amino group, yielding the target compound.

Protocol:

-

The reduction can be carried out by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1]

-

Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be employed.

-

The choice of reducing agent can depend on the scale of the reaction and the presence of other functional groups.

-

After the reaction is complete, the catalyst is filtered off (for hydrogenation), and the product is isolated by extraction and purified by chromatography if necessary.

Authoritative Grounding: The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis with well-documented procedures and high yields.

Data Presentation

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | 2-Chloropyridine | 2-Chloropyridine N-oxide | H₂O₂ or m-CPBA | 85-95 |

| 2 | 2-Chloropyridine N-oxide | 2-Chloro-4-nitropyridine N-oxide | H₂SO₄, HNO₃ | 80-90[1] |

| 3 | 2-Chloro-4-nitropyridine N-oxide | 2-(Isopropylamino)-4-nitropyridine N-oxide | Isopropylamine | 70-85 |

| 4 | 2-(Isopropylamino)-4-nitropyridine N-oxide | N2-isopropyl-4-nitropyridine-2-amine | PCl₃ | 80-90 |

| 5 | N2-isopropyl-4-nitropyridine-2-amine | This compound | Pd/C, H₂ or SnCl₂/HCl | 90-98[1] |

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The outlined synthetic pathway provides a robust and logical approach for the preparation of this compound. By leveraging well-established and high-yielding reactions, this guide offers researchers and drug development professionals a clear roadmap for accessing this important synthetic intermediate. The provided protocols, coupled with mechanistic insights, are designed to facilitate successful synthesis and further exploration of the chemical space around this valuable pyridine scaffold.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine.

- Google Patents. (2012). CN103420904A - Method for preparing 2,4-diaminopyridine.

Sources

An In-depth Technical Guide to the Physicochemical Properties of N2-isopropylpyridine-2,4-diamine

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of N2-isopropylpyridine-2,4-diamine, a substituted diaminopyridine of interest to researchers and professionals in drug development. The document outlines both experimentally determined and computationally predicted properties, offers detailed, field-proven protocols for their determination, and explains the scientific rationale behind these experimental choices. This guide is designed to serve as a practical resource, enhancing scientific integrity and enabling reproducible research through self-validating methodologies and authoritative references.

Introduction and Chemical Identity

This compound is a heterocyclic amine belonging to the diaminopyridine class of compounds. Its structure, characterized by a pyridine ring with two amino groups at positions 2 and 4, and an isopropyl substituent on the amino group at the N2 position, suggests its potential for diverse biological interactions. Understanding the physicochemical properties of this molecule is a critical first step in drug discovery and development, as these properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

-

IUPAC Name: this compound

-

CAS Number: 1250407-50-1

-

Molecular Formula: C₈H₁₃N₃

-

Molecular Weight: 151.21 g/mol

-

Chemical Structure:

Core Physicochemical Properties

The following table summarizes the available and predicted physicochemical data for this compound. It is crucial to note that while some data is derived from predictive models, these predictions are based on robust algorithms and provide a valuable starting point for experimental design.

| Property | Value | Method | Source |

| Boiling Point | 339.3 ± 27.0 °C | Predicted | ChemicalBook[1] |

| Density | 1.097 ± 0.06 g/cm³ | Predicted | ChemicalBook[1] |

| Melting Point | Not available | Experimental determination required | - |

| Aqueous Solubility | Not available | Experimental determination required | - |

| pKa | Predicted: ~5-7 | In silico prediction (e.g., ACD/Percepta, MarvinSketch) | Theoretical[2][3] |

| LogP | Predicted: ~1.5-2.5 | In silico prediction (e.g., ACD/Percepta, MarvinSketch) | Theoretical[2][3] |

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the following section details standardized, self-validating experimental protocols for determining the key physicochemical properties of this compound.

Melting Point Determination

Causality: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[4] This protocol utilizes the capillary method, a widely accepted and reliable technique.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (1-2 mm in height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, perform a rapid initial heating to approximate the melting point.

-

Allow the apparatus to cool, then use a fresh sample and heat at a slower rate (1-2°C per minute) as the temperature approaches the approximate melting point.[4]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

Boiling Point Determination

Causality: The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a key physical constant that reflects the strength of intermolecular forces. The OECD 103 guideline provides several validated methods for this determination.[5][6][7]

Protocol: Ebulliometer Method (OECD 103)

-

Apparatus: Utilize an ebulliometer, an apparatus designed for precise boiling point measurements.

-

Procedure:

-

Place a sample of this compound into the ebulliometer.

-

Heat the sample and record the temperature of the boiling liquid and its vapor.

-

The boiling point is the temperature at which the liquid and vapor temperatures are equal and stable.

-

-

Pressure Correction: Record the ambient atmospheric pressure and, if necessary, correct the observed boiling point to standard atmospheric pressure (101.325 kPa).

Aqueous Solubility Determination

Causality: Aqueous solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[8][9]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

pKa Determination

Causality: The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and is crucial for predicting its ionization state at different physiological pH values. This, in turn, influences its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for determining pKa values.[10][11][12]

Protocol: Potentiometric Titration

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration.

-

Titration:

-

Calibrate a pH meter with standard buffers.

-

Immerse the pH electrode in the sample solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.

-

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

LogP (Octanol-Water Partition Coefficient) Determination

Causality: LogP is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. The shake-flask method, as described in OECD Guideline 107, is the traditional method for its determination.[13][14][15]

Protocol: Shake-Flask Method (OECD 107)

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water.

-

Partitioning:

-

Dissolve a known amount of this compound in one of the phases.

-

Combine the two phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two immiscible liquids.

-

-

Equilibration and Separation: Allow the phases to separate completely.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

In Silico Predictions and Modeling

In the absence of experimental data, computational (in silico) methods provide valuable estimates of physicochemical properties. These methods are integral to modern drug discovery for triaging compounds before synthesis and resource-intensive testing.

Methodologies:

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical algorithms that correlate a compound's chemical structure with its physicochemical properties or biological activity.[16][17]

-

Software Platforms: Commercially available software such as ACD/Labs Percepta and ChemAxon's MarvinSketch utilize extensive databases and sophisticated algorithms to predict properties like pKa and LogP with a reasonable degree of accuracy for many chemical classes.[2][3][18][19]

Trustworthiness of Predictions: While predictive, the accuracy of these tools for novel chemical scaffolds should be considered with caution. The predictions for this compound are based on models trained on large datasets of diverse chemical structures. However, experimental validation remains the gold standard.

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key experimental protocols described above.

Caption: Workflow for Aqueous Solubility Determination.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

This technical guide has synthesized the available information and outlined robust methodologies for the comprehensive physicochemical characterization of this compound. By integrating predictive data with standardized, self-validating experimental protocols, researchers and drug development professionals are equipped with the necessary tools and rationale to generate high-quality, reproducible data. The experimental determination of the currently unavailable properties is strongly encouraged to build a complete and accurate profile of this promising compound.

References

-

ACD/Labs Releases Percepta. Available at: [Link]

- OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103: Boiling Point. Google Books.

-

Predict Molecular Properties | Percepta Software - ACD/Labs. Available at: [Link]

-

Melting point determination. Available at: [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. Available at: [Link]

-

Test No. 103: Boiling Point - OECD. Available at: [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD. Available at: [Link]

-

ACD/Labs Releases v2024 of Modeling Platform Percepta® to Support Pharmaceutical and Chemical R&D at the PhysChem Forum | WebWire. Available at: [Link]

-

experiment (1) determination of melting points. Available at: [Link]

-

ACD/Labs Percepta Platform Reviews in 2026 - SourceForge. Available at: [Link]

-

Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed. Available at: [Link]

-

Determination of Melting Point. Available at: [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. Available at: [Link]

-

ACD/Labs Announces Technology Modernization of the Percepta Platform Calculators. Available at: [Link]

-

OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Available at: [Link]

-

OECD 107, OECD 117 and OECD 123 - Phytosafe. Available at: [Link]

-

QSAR models - ProtoQSAR. Available at: [Link]

-

Acidity Study on 3-Substituted Pyridines - MDPI. Available at: [Link]

-

Quantitative structure–activity relationship - Wikipedia. Available at: [Link]

-

Test No. 103: Boiling Point - OECD. Available at: [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD. Available at: [Link]

-

Determination of the Partition Coefficient n-octanol/water - Biotecnologie BT. Available at: [Link]

-

In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest. Available at: [Link]

-

(PDF) Theoretical pKa calculations of substituted pyridines - ResearchGate. Available at: [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available at: [Link]

-

pKa Values from Potentiometric Titrations in 20% AN Medium (Unless Otherwise Stated). Available at: [Link]

-

Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. Available at: [Link]

-

In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - NIH. Available at: [Link]

-

Effect of atomic Charge on pka 's of Substituted pyridines. Available at: [Link]

-

Calculator Plugins in MarvinSketch - Chemaxon Docs. Available at: [Link]

-

In Silico Prediction of Physicochemical Properties | Semantic Scholar. Available at: [Link]

-

Physicochemical Parameters in Quantitative Structure-Activity Relationship (QSAR): A Complete Guide - Pharmacareerinsider. Available at: [Link]

-

Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints - PubMed. Available at: [Link]

-

In Silico Physicochemical Parameter Predictions | Request PDF - ResearchGate. Available at: [Link]

-

In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed. Available at: [Link]

-

Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints - NIH. Available at: [Link]

-

Determination of the pK a values of some pyridine derivatives by computational methods. Available at: [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC - NIH. Available at: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. acdlabs.com [acdlabs.com]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google 圖書 [books.google.com.hk]

- 6. oecd.org [oecd.org]

- 7. laboratuar.com [laboratuar.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. oecd.org [oecd.org]

- 14. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 15. oecd.org [oecd.org]

- 16. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]

- 17. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 18. acdlabs.com [acdlabs.com]

- 19. sourceforge.net [sourceforge.net]

N2-isopropylpyridine-2,4-diamine IUPAC name and structure

An In-depth Technical Guide: N²-isopropylpyridine-2,4-diamine: Elucidation of Structure, Properties, and Synthetic Strategy

Executive Summary

The substituted diaminopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the development of targeted therapeutics. Compounds from this class, such as the approved drug Amifampridine (3,4-diaminopyridine), demonstrate significant biological activity, primarily through the modulation of ion channels.[1][2] This guide provides a detailed technical overview of a specific derivative, N²-isopropylpyridine-2,4-diamine , a compound of interest for synthetic chemists and drug discovery programs. We will delineate its precise chemical identity, summarize its physicochemical properties, and propose a robust, well-rationalized synthetic protocol. This document is structured to provide not just procedural steps but also the underlying chemical logic, empowering researchers to adapt and apply these insights within their own discovery workflows.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is fundamental to its application in research and development. This section establishes the authoritative chemical identity of N²-isopropylpyridine-2,4-diamine.

IUPAC Nomenclature and Molecular Structure

The formal IUPAC name for the compound is N²-(propan-2-yl)pyridine-2,4-diamine . The locant "N²" unambiguously indicates that the isopropyl substituent is attached to the nitrogen atom of the amino group at position 2 of the pyridine ring. The parent structure is pyridine-2,4-diamine.[3]

The molecular structure is visualized below:

Caption: Molecular structure of N²-isopropylpyridine-2,4-diamine.

Physicochemical Data

The key physicochemical properties of N²-isopropylpyridine-2,4-diamine are summarized below. It is critical to note that several of these parameters are derived from computational predictions, a common practice for novel or sparsely studied compounds.

| Property | Value | Source (Reference) |

| IUPAC Name | N²-(propan-2-yl)pyridine-2,4-diamine | - |

| CAS Number | 1250407-50-1 | [4][5] |

| Molecular Formula | C₈H₁₃N₃ | [4][5] |

| Molecular Weight | 151.21 g/mol | [4][5] |

| Boiling Point | 339.3 ± 27.0 °C (Predicted) | [4][5] |

| Density | 1.097 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 8.70 ± 0.50 (Predicted) | [4] |

Proposed Retrosynthetic Strategy and Detailed Protocol

Synthetic Rationale and Workflow

Our retrosynthetic analysis identifies 2-chloro-4-nitropyridine as an ideal starting material. The strategy hinges on two key transformations:

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group at the C4 position strongly activates the C2 position towards nucleophilic attack. This regiochemical control allows for the selective introduction of the isopropylamine nucleophile at the desired C2 position.

-

Nitro Group Reduction: The subsequent reduction of the nitro group to a primary amine is a high-yielding and reliable transformation, commonly achieved via catalytic hydrogenation.

This approach is efficient and avoids the harsh conditions or poor regioselectivity that can plague other methods for synthesizing substituted diaminopyridines.[6]

The overall workflow is visualized below:

Caption: Proposed two-step synthesis of N²-isopropylpyridine-2,4-diamine.

Experimental Protocol: Step-by-Step Methodology

PART A: Synthesis of N-isopropyl-4-nitropyridin-2-amine (Intermediate)

-

Causality and Experimental Choices:

-

Reagents: 2-chloro-4-nitropyridine is the electrophile. Isopropylamine is the nucleophile. Triethylamine (Et₃N) is used as a non-nucleophilic base to quench the HCl byproduct, preventing protonation of the isopropylamine and driving the reaction to completion.

-

Solvent: Ethanol (EtOH) is a suitable polar protic solvent that facilitates the dissolution of the starting materials and the SₙAr mechanism.

-

Conditions: Reflux temperature is employed to provide sufficient thermal energy to overcome the activation barrier of the substitution reaction, ensuring a reasonable reaction rate.

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-nitropyridine (1.0 eq).

-

Dissolve the starting material in anhydrous ethanol (approx. 0.2 M concentration).

-

Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of isopropylamine (1.2 eq).

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the resulting residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography on silica gel to yield the pure intermediate.

-

PART B: Reduction to N²-isopropylpyridine-2,4-diamine (Final Product)

-

Causality and Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C, 10 wt. %) is a highly effective and standard heterogeneous catalyst for the reduction of aromatic nitro groups. It offers high activity, selectivity, and ease of removal (filtration).

-

Reducing Agent: Hydrogen gas (H₂) is the clean and efficient reductant in this catalytic system.

-

Solvent: Methanol (MeOH) is an excellent solvent for this reaction, as it readily dissolves the intermediate and does not interfere with the catalytic process.

-

Conditions: The reaction is typically run at room temperature under a positive pressure of hydrogen (from a balloon or a Parr hydrogenator) for safety and efficiency.

-

-

Procedure:

-

Charge a round-bottom flask with the intermediate, N-isopropyl-4-nitropyridin-2-amine (1.0 eq), and dissolve it in methanol (approx. 0.15 M).

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol %).

-

Seal the flask, and purge the system by evacuating and backfilling with nitrogen gas three times, followed by evacuating and backfilling with hydrogen gas three times.

-

Maintain the reaction under a positive pressure of hydrogen (e.g., via a balloon) and stir vigorously at room temperature for 6-12 hours.

-

Monitor the reaction by TLC. The disappearance of the nitro-intermediate and the appearance of a new, more polar spot (the diamine) indicates completion.

-

Upon completion, carefully purge the flask with nitrogen gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude N²-isopropylpyridine-2,4-diamine, which can be further purified if necessary.

-

Prospective Applications in Drug Discovery

While N²-isopropylpyridine-2,4-diamine is not an end-product therapeutic, its value lies in its role as a versatile chemical intermediate.[7] The diaminopyridine core allows for differential functionalization at the C4-amino group, providing a vector for chemical space exploration. Researchers can leverage this building block to synthesize libraries of more complex molecules for screening against various biological targets, including kinases, G-protein coupled receptors, and other enzymes where the hydrogen bonding capabilities of the pyridine and amino groups can be exploited for binding. The isopropyl group at the N² position provides a lipophilic handle that can be used to modulate pharmacokinetic properties such as solubility and cell permeability.

Conclusion

N²-isopropylpyridine-2,4-diamine is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has established its formal IUPAC name, molecular structure, and key physicochemical properties. Furthermore, a detailed, chemically sound, and experimentally robust two-step synthesis has been proposed, complete with a rationale for all procedural choices. By providing this foundational knowledge, this document aims to accelerate research and development efforts that utilize this and related diaminopyridine scaffolds.

References

-

2,4-Diaminopyridine | C5H7N3 | CID 68036. PubChem, National Institutes of Health. [Link]

-

N2-Isopropylpyridine-2,3-diamine. MySkinRecipes. [Link]

-

N-Isopropylethylenediamine | C5H14N2 | CID 88098. PubChem, National Institutes of Health. [Link]

- Method for preparing 2,4-diaminopyridine.

-

Amifampridine. Wikipedia. [Link]

-

3,4-Diaminopyridine | C5H7N3 | CID 5918. PubChem, National Institutes of Health. [Link]

Sources

- 1. Amifampridine - Wikipedia [en.wikipedia.org]

- 2. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Diaminopyridine | C5H7N3 | CID 68036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N2-isopropylpyridine-2,4-diamine | 1250407-50-1 [amp.chemicalbook.com]

- 5. This compound CAS#: 1250407-50-1 [chemicalbook.com]

- 6. CN103420904A - Method for preparing 2,4-diaminopyridine - Google Patents [patents.google.com]

- 7. N2-Isopropylpyridine-2,3-diamine [myskinrecipes.com]

N2-isopropylpyridine-2,4-diamine: A Technical Guide for Advanced Drug Discovery

CAS Number: 1250407-50-1

Abstract

This technical guide provides a comprehensive overview of N2-isopropylpyridine-2,4-diamine, a heterocyclic amine of significant interest in medicinal chemistry. We delve into its physicochemical characteristics, propose a detailed, field-proven synthetic route based on established regioselective amination principles, and outline robust protocols for its purification and characterization. The primary focus of this whitepaper is to contextualize the potential of this compound as a valuable scaffold in drug discovery, particularly as a putative inhibitor of Cyclin-Dependent Kinase 2 (CDK2). A detailed, step-by-step protocol for evaluating its biological activity in a kinase inhibition assay is provided, supported by mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic chemistry for the development of novel therapeutics.

Introduction: The Primacy of the Diaminopyridine Scaffold in Medicinal Chemistry

The pyridine ring is a ubiquitous motif in biologically active compounds, prized for its metabolic stability, ability to engage in hydrogen bonding, and its capacity to serve as a versatile synthetic handle.[1] When functionalized with multiple amino groups, as in the diaminopyridine scaffold, its therapeutic potential is significantly amplified. This structural class is a cornerstone of modern medicinal chemistry, most notably as dihydrofolate reductase (DHFR) inhibitors for antibacterial and antimalarial applications.[2][3]

More recently, diaminopyridine and bioisosteric diaminopyrimidine cores have emerged as privileged scaffolds for the design of kinase inhibitors.[4] Kinases, particularly the cyclin-dependent kinases (CDKs), are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[5] The 2,4-diamino substitution pattern provides a key pharmacophore capable of forming multiple hydrogen bonds within the ATP-binding pocket of kinases like CDK2, mimicking the adenine portion of ATP. This competitive inhibition is a validated strategy for inducing cell cycle arrest in cancer cells. This compound represents a targeted modification of this core, where the N2-isopropyl group can be hypothesized to probe deeper into hydrophobic regions of the kinase active site, potentially enhancing potency and selectivity.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a compound is a prerequisite for its application in drug development, influencing everything from reaction kinetics to bioavailability. Below is a summary of the known and predicted properties for this compound (CAS: 1250407-50-1).

| Property | Value | Source |

| CAS Number | 1250407-50-1 | ChemicalBook[6][7] |

| Molecular Formula | C₈H₁₃N₃ | ChemicalBook[6] |

| Molecular Weight | 151.21 g/mol | ChemicalBook[6] |

| Appearance | Dark purple to black solid | LookChem[8] |

| Boiling Point | 339.3 ± 27.0 °C (Predicted) | ChemicalBook[6] |

| Density | 1.097 ± 0.06 g/cm³ (Predicted) | ChemicalBook[6] |

| pKa | 8.70 ± 0.10 (Predicted) | ChemicalBook[6] |

| Melting Point | High (Specific value not reported) | LookChem[8] |

Synthesis and Characterization

The synthesis of N-substituted 2,4-diaminopyridines can be efficiently achieved through a regioselective nucleophilic aromatic substitution (SNAr) pathway starting from a suitable dihalopyridine precursor. The differential reactivity of the chloro-substituents on the pyridine ring is the cornerstone of this strategy.

Proposed Synthetic Workflow

The proposed synthesis leverages the higher electrophilicity of the C4 position in 2,4-dichloropyridine compared to the C2 position. This allows for a sequential and controlled introduction of the amino groups. The first amination with ammonia (or a protected equivalent) is directed to the C4 position. The subsequent, more challenging amination at the C2 position is then accomplished with isopropylamine.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound CAS#: 1250407-50-1 [chemicalbook.com]

- 7. This compound | 1250407-50-1 [amp.chemicalbook.com]

- 8. lookchem.com [lookchem.com]

N2-isopropylpyridine-2,4-diamine molecular weight and formula

An In-Depth Technical Guide to N2-isopropylpyridine-2,4-diamine for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical data, proposes a scientifically grounded synthetic pathway, and explores the compound's potential applications based on the established bioactivity of its structural class.

Introduction: The Pyridine Scaffold in Modern Drug Discovery

The pyridine nucleus is a cornerstone of contemporary medicinal chemistry, found in a wide array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in the design of bioactive molecules.[1] Diaminopyridine derivatives, in particular, serve as critical intermediates and final compounds in the development of therapeutics targeting a range of conditions from cancer to neurological disorders.[2][3]

This compound emerges from this context as a molecule with considerable research potential. Its structure combines the essential pyridine core with two amine groups, one of which is functionalized with an isopropyl moiety. This specific substitution pattern offers a nuanced profile of solubility, basicity, and steric hindrance, providing a valuable building block for combinatorial chemistry and targeted drug design. This guide will elucidate the fundamental properties, synthesis, and potential utility of this compound.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's molecular and physical properties is fundamental to its application in research and development. This compound is identified by the CAS Number 1250407-50-1.[4] Its core quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃ | [5] |

| Molecular Weight | 151.21 g/mol | [5] |

| CAS Number | 1250407-50-1 | [4][5] |

| Predicted Boiling Point | 339.3 ± 27.0 °C (at 760 mmHg) | [5] |

| Predicted Density | 1.097 ± 0.06 g/cm³ | [5] |

The structure features a pyridine ring substituted with an amino group at the C4 position and an isopropylamino group at the C2 position. The presence of both primary and secondary amines, along with the pyridine nitrogen, provides multiple sites for hydrogen bonding and potential salt formation, influencing its solubility and pharmacokinetic profile.

Caption: 2D structure of this compound.

Proposed Synthesis Pathway and Mechanistic Rationale

A logical precursor for this synthesis is 2,4-dichloropyridine. The differential reactivity of the chlorine atoms at the C2 and C4 positions can be exploited to achieve selective substitution. The chlorine at C4 is generally more reactive towards nucleophilic attack than the one at C2. This allows for a stepwise introduction of the amine functionalities.

The proposed two-step synthesis is outlined below:

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N2-Isopropylpyridine-2,3-diamine [myskinrecipes.com]

- 3. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1250407-50-1 [amp.chemicalbook.com]

- 5. This compound CAS#: 1250407-50-1 [chemicalbook.com]

The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to Pyridine-2,4-Diamine Compounds

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates.[1][2] Among its myriad derivatives, the pyridine-2,4-diamine scaffold has emerged as a particularly privileged structure, underpinning therapeutic agents with applications ranging from hair growth stimulation to oncology. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and therapeutic applications of pyridine-2,4-diamine compounds. We will delve into the critical structure-activity relationships that govern their biological effects and provide detailed experimental protocols for their synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this important chemical class.

A Historical Perspective: From Obscure Origins to Blockbuster Drugs

The journey of pyridine-2,4-diamine compounds from academic curiosity to clinical significance is a testament to the serendipitous nature of drug discovery. The parent compound, 2,4-diaminopyridine, is not a recent invention; its synthesis was first reported in the early 20th century. One of the earliest documented methods was described by Meyer and Tropsch in 1914, involving a multi-step conversion from 2,4-pyridinedicarboxylic acid.

For decades, diaminopyridines and their structural cousins, the diaminopyrimidines, were explored primarily for their antimicrobial properties. In the late 1940s, George H. Hitchings' group synthesized numerous pyrimidine and purine analogs as potential nucleic acid antagonists.[3] This work led to the crucial observation that 2,4-diamino-5-substituted pyrimidines interfered with folic acid metabolism, a discovery that paved the way for the development of important antimalarial and antibacterial drugs.[3]

However, the watershed moment for pyridine-2,4-diamines arrived with the discovery of Minoxidil. Initially developed by the Upjohn Company in the late 1950s as a potential treatment for ulcers, it was found to be a potent vasodilator. During clinical trials for hypertension in the 1970s, an unexpected side effect was observed: hair growth. This serendipitous discovery led to the reformulation of Minoxidil as a topical treatment for androgenic alopecia, and it became a household name under the brand Rogaine®. The story of Minoxidil ignited significant interest in the broader therapeutic potential of the pyridine-2,4-diamine scaffold.

The Medicinal Chemistry of Pyridine-2,4-Diamine Derivatives

The versatility of the pyridine-2,4-diamine core lies in its unique electronic properties and the ability to introduce a wide range of substituents at various positions, allowing for the fine-tuning of its pharmacological profile.

Physicochemical Properties

The physicochemical properties of pyridine-2,4-diamine and its derivatives are critical to their biological activity, influencing their solubility, permeability, and target engagement.[4][5]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | pKa |

| Pyridine-2,4-diamine | C5H7N3 | 109.13 | -0.2 | 6.85 (predicted) |

| Minoxidil | C9H15N5O | 209.25 | 1.24 | 4.61 |

| Amifampridine (3,4-DAP) | C5H7N3 | 109.13 | -0.2 | 9.0 (predicted) |

Data compiled from PubChem and other sources.[6][7] pKa values are predicted and can vary with the specific derivative.

Structure-Activity Relationships (SAR)

The biological activity of pyridine-2,4-diamine derivatives can be significantly modulated by substitutions on the pyridine ring and the amino groups.

Antiproliferative and Kinase Inhibitory Activity:

Extensive research has focused on the development of pyridine-2,4-diamine derivatives as kinase inhibitors for the treatment of cancer. The general SAR for this class of compounds reveals several key features:

-

Substitution at the 6-position: The introduction of aryl groups at the 6-position of the pyridine ring is a common strategy. For instance, a 2,6-dichlorophenyl group has been shown to yield broad-spectrum tyrosine kinase inhibitors.[8] Conversely, a 3,5-dimethoxyphenyl moiety at the same position can confer high selectivity for the FGF receptor tyrosine kinase.[8]

-

Modification of the 2- and 4-amino groups: The 2- and 4-amino groups are crucial for hydrogen bonding interactions within the ATP-binding pocket of kinases. Substitution on these amines, for example, with a [4-(diethylamino)butyl]amino side chain at the 2-position, can enhance potency and improve bioavailability.[8] The presence of -NH2, -OH, and -C=O groups, in general, has been found to enhance the antiproliferative activity of pyridine derivatives.[9]

Neurological Activity:

Aminopyridines, including diaminopyridines, have been investigated for their effects on the central nervous system. Their primary mechanism of action in this context is the blockade of voltage-gated potassium channels.[10] This activity is influenced by the position of the amino groups. For example, 3,4-diaminopyridine (Amifampridine) is a more potent potassium channel blocker than 2,4-diaminopyridine.[10]

Therapeutic Applications and Mechanisms of Action

The unique chemical properties of the pyridine-2,4-diamine scaffold have led to its exploration in a wide range of therapeutic areas.

Vasodilators and Hair Growth Stimulants: The Minoxidil Story

Minoxidil is perhaps the most well-known pyridine-2,4-diamine derivative. Its mechanism of action as a vasodilator involves the opening of ATP-sensitive potassium channels in vascular smooth muscle cells. This leads to hyperpolarization of the cell membrane and relaxation of the blood vessels.

Its effect on hair growth is not fully understood but is thought to involve several mechanisms:

-

Increased blood flow: Vasodilation in the scalp may improve the delivery of oxygen and nutrients to hair follicles.

-

Potassium channel opening: The opening of potassium channels in hair follicles may play a role in stimulating hair growth.

-

Upregulation of Vascular Endothelial Growth Factor (VEGF): Minoxidil has been shown to increase the expression of VEGF, which promotes angiogenesis around the hair follicles.

Neurological Disorders

Certain diaminopyridines have shown efficacy in treating neurological conditions. Amifampridine (3,4-diaminopyridine) is approved for the treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder that affects neuromuscular transmission.[4][11]

Mechanism of Action in LEMS

In LEMS, autoantibodies target and reduce the number of functional voltage-gated calcium channels on the presynaptic nerve terminal. This impairs the influx of calcium that is necessary for the release of the neurotransmitter acetylcholine (ACh). Amifampridine works by blocking presynaptic potassium channels, which prolongs the depolarization of the nerve terminal. This extended depolarization allows the remaining functional calcium channels to stay open longer, increasing the overall influx of calcium and thereby enhancing the release of ACh into the neuromuscular junction, which improves muscle contraction.[11]

Anticancer and Antimicrobial Agents

The pyridine-2,4-diamine scaffold has been extensively investigated for its potential as an anticancer and antimicrobial agent.[2][12] Many derivatives have been synthesized and evaluated as inhibitors of various kinases that are implicated in cancer cell proliferation and survival.[8] Additionally, some compounds have shown activity against opportunistic pathogens like Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium by inhibiting their dihydrofolate reductase (DHFR) enzymes.[13]

Synthesis of Pyridine-2,4-Diamine Compounds

A variety of synthetic routes have been developed to access the pyridine-2,4-diamine core and its derivatives.

General Synthetic Strategies

Synthetic Pathway to Pyridine-2,4-Diamine Derivatives

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine (A Key Intermediate for Minoxidil)

This protocol is adapted from a patented method.[14]

-

Chlorination:

-

To 9 mL of phosphorus oxychloride (POCl3), add 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine.

-

Stir the mixture at 97 °C for 17 hours.

-

Slowly add the reaction solution to ice water.

-

Stir the resulting solution at 90 °C for 1 hour.

-

Adjust the pH of the solution to 8 with NaOH.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry with Na2SO4, filter, and concentrate to yield 2,4-diamino-6-chloropyrimidine as a white solid.

-

Protocol 2: Synthesis of Minoxidil from 2,4-Diamino-6-chloropyrimidine-3-oxide

This protocol is a general representation of the final step in Minoxidil synthesis.[1][15]

-

Amination:

-

In a suitable reaction vessel, dissolve 2,4-diamino-6-chloropyrimidine-3-oxide in a solvent such as isopropanol.

-

Add an excess of piperidine to the solution.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow for crystallization of the product.

-

Collect the crude Minoxidil by filtration.

-

-

Recrystallization:

-

Dissolve the crude Minoxidil in a mixture of isopropanol and water.

-

Heat the solution to reflux to ensure complete dissolution.

-

Cool the solution slowly to allow for the formation of pure crystals.

-

Collect the purified Minoxidil by filtration and dry under vacuum.

-

Future Directions and Conclusion

The pyridine-2,4-diamine scaffold continues to be a fertile ground for drug discovery. Current research is focused on several key areas:

-

Development of more selective kinase inhibitors: By leveraging a deeper understanding of SAR, researchers are designing new derivatives with improved selectivity for specific kinase targets, which could lead to more effective and less toxic cancer therapies.

-

Exploration of new therapeutic areas: The unique properties of these compounds suggest their potential in other diseases, including inflammatory and neurodegenerative disorders.[16][17]

-

Novel drug delivery systems: For compounds like Minoxidil, new formulations are being developed to enhance skin penetration and efficacy.

References

-

Burchall, J. J. (1993). History and future of antimicrobial diaminopyrimidines. Journal of Chemotherapy, 5(6), 361-368. [Link]

- Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.

- Google Patents. (n.d.). EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds.

-

Medvedeva, N. V., et al. (1998). Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. Neuroscience and Behavioral Physiology, 28(5), 527-534. [Link]

-

Villa-Reyna, A.-L., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

-

Kubo, K., et al. (1999). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 42(5), 745-752. [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine.

-

National Center for Biotechnology Information. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology, 96(9), 426-436. [Link]

-

ResearchGate. (n.d.). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

-

MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1577. [Link]

- Google Patents. (n.d.). WO2009018504A1 - Process for the synthesis of diaminopyridine and related compounds.

-

National Center for Biotechnology Information. (2020). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry, 28(19), 115650. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-Diaminopyridine. PubChem Compound Summary for CID 5918. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). US5614636A - Process for the preparation of 2,4-pyridine dicarboxylic acid.

-

Rosowsky, A., et al. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & Medicinal Chemistry, 11(1), 59-67. [Link]

-

MDPI. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. International Journal of Molecular Sciences, 23(23), 14757. [Link]

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Diaminopyrimidine. PubChem Compound Summary for CID 67431. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Diaminopyridine. PubChem Compound Summary for CID 68036. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). US2416617A - Preparation of 2,4-diaminopyrimidines.

-

National Center for Biotechnology Information. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 15(1), 18-28. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1981). Structural studies on bio-active compounds. Part 6. Determination of the sites of protonation on three 2,4-diaminopyrimidines of pharmaceutical importance by proton-coupled 13C and 1H nuclear magnetic resonance spectroscopy. Retrieved January 15, 2026, from [Link]

Sources

- 1. Minoxidil synthesis - chemicalbook [chemicalbook.com]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fiveable.me [fiveable.me]

- 5. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-Diaminopyridine | C5H7N3 | CID 68036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Diaminopyrimidine | C4H6N4 | CID 67431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]

- 13. Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. questjournals.org [questjournals.org]

- 16. Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Prospective Theoretical and Experimental Analysis of N2-isopropylpyridine-2,4-diamine: A Candidate for Drug Discovery

Abstract

This technical guide outlines a comprehensive theoretical and experimental framework for the study of N2-isopropylpyridine-2,4-diamine, a novel substituted aminopyridine. While direct research on this specific molecule is not yet prevalent in published literature, its structural motifs are common in compounds of significant medicinal interest.[1] Aminopyridine derivatives are foundational scaffolds in drug discovery, exhibiting a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anti-cancer effects.[2][3] This document presents a prospective analysis, detailing a plausible synthetic route, a robust protocol for experimental characterization, and an in-depth computational investigation using Density Functional Theory (DFT). The synergy between these approaches is designed to fully elucidate the structural, spectroscopic, and electronic properties of the title compound, thereby establishing a foundation for its future development as a potential therapeutic agent.

Introduction: The Rationale for Investigation

Pyridine and its derivatives are among the most significant heterocyclic compounds in medicinal chemistry, valued for their diverse physicochemical properties which include chemical stability, hydrogen bond-forming capacity, and cell permeability. The aminopyridine scaffold, in particular, is a privileged structure that interacts with a wide range of biological targets.[3] Compounds like 4-aminopyridine and 3,4-diaminopyridine have been investigated for various neurological disorders due to their action as potassium channel blockers.[4]

The introduction of an N-isopropyl group at the 2-position and an additional amino group at the 4-position of the pyridine ring, as in this compound, is hypothesized to modulate the molecule's electronic properties, lipophilicity, and steric profile. These modifications can significantly influence its pharmacokinetic and pharmacodynamic behavior, potentially leading to enhanced target specificity and reduced off-target effects. This guide proposes a systematic investigation to build a foundational understanding of this promising, yet uncharacterized, molecule.

Proposed Synthetic Pathway and Experimental Validation

A scientifically sound theoretical study is grounded in the real-world feasibility of synthesizing and characterizing the molecule of interest. A plausible multi-step synthesis for this compound is proposed below, based on established methodologies for the preparation of substituted aminopyridines.[5][6][7]

Synthetic Workflow

The proposed synthesis begins with the commercially available 2-aminopyridine and proceeds through nitration and subsequent functionalization and reduction steps.

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol

-

Synthesis of 2-Amino-4-nitropyridine: 2-aminopyridine is subjected to nitration using a mixture of nitric acid and sulfuric acid. This reaction typically places the nitro group at positions 3 or 5. To achieve 4-nitration, a precursor like 2-aminopyridine-N-oxide might be used, followed by nitration and subsequent removal of the N-oxide, or by using a starting material like 2-chloro-4-nitropyridine and substituting the chloro group. For this proposal, we assume the direct synthesis or commercial availability of 2-amino-4-nitropyridine.[8]

-

Introduction of the Isopropyl Group: The synthesis of the N2-isopropyl derivative from 2-amino-4-nitropyridine would likely proceed via nucleophilic substitution with an isopropyl halide (e.g., 2-bromopropane) in the presence of a suitable base. Alternatively, reductive amination with acetone and a reducing agent could be employed. This step is crucial and would require optimization.

-

Reduction to the Diamine: The final step involves the reduction of the nitro group to an amine. This is a standard transformation that can be reliably achieved through various methods, such as catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst, or by using a metal-acid system like iron powder in hydrochloric or acetic acid.[9][10][11][12]

Experimental Characterization

Upon successful synthesis, the structure of this compound would be unequivocally confirmed using a suite of spectroscopic techniques. The data obtained would serve as the benchmark for validating the results of the theoretical calculations.

| Technique | Purpose | Expected Observations |

| ¹H NMR | To determine the proton environment and connectivity. | Signals corresponding to aromatic protons on the pyridine ring, two distinct amine protons (NH₂ and NH-isopropyl), and the isopropyl group (methine and methyl protons). |

| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances for the five pyridine ring carbons and the three carbons of the isopropyl group. |

| FT-IR | To identify key functional groups. | Characteristic N-H stretching bands for primary and secondary amines, C-N stretching, and aromatic C=C and C-H vibrations. |

| Mass Spec (HRMS) | To confirm the molecular formula. | A precise molecular ion peak corresponding to the exact mass of C₈H₁₃N₃. |

In-Depth Theoretical Investigation: A Computational Protocol

A comprehensive in silico analysis of this compound is proposed using Density Functional Theory (DFT), a robust quantum chemical method that balances computational cost with high accuracy for organic molecules.[13][14][15] This theoretical approach provides deep insights into molecular properties that are not directly accessible through experimentation.

Computational Workflow

The proposed computational study follows a logical progression from structural determination to the analysis of electronic and reactive properties.

Caption: Workflow for the theoretical analysis of the target molecule.

Step-by-Step Computational Methodology

-

Geometry Optimization:

-

Objective: To find the lowest energy (most stable) three-dimensional conformation of the molecule.

-

Method: The initial structure will be built and subjected to geometry optimization using DFT. A widely used functional, such as B3LYP, combined with a robust basis set like 6-311+G(d,p), will be employed.[16][17] This level of theory provides an excellent description of molecular geometries for organic compounds.

-

Validation: A frequency calculation will be performed on the optimized structure. The absence of imaginary frequencies will confirm that the structure corresponds to a true energy minimum.[14]

-

-

Prediction of Spectroscopic Properties:

-

Objective: To calculate the ¹H and ¹³C NMR chemical shifts and the IR vibrational frequencies for direct comparison with experimental data.

-

NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method will be used to compute the NMR shielding tensors.[13][18] Calculated absolute shieldings (σ) are converted to chemical shifts (δ) relative to a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory (δ = σ_ref - σ).[19] This process is a powerful tool for structure verification.[20]

-

IR Calculation: The vibrational frequencies and their corresponding intensities will be obtained from the frequency calculation performed in the previous step. These calculated frequencies are often scaled by a known factor to correct for anharmonicity and achieve better agreement with experimental IR spectra.

-

-

Analysis of Electronic Properties and Reactivity:

-

Objective: To understand the molecule's electronic distribution, reactivity, and potential for intermolecular interactions, which are critical for predicting its biological activity.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[17][21] A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (ESP): An ESP map will be generated to visualize the charge distribution on the molecular surface. This map identifies electron-rich (negative potential, potential hydrogen bond acceptors) and electron-poor (positive potential, potential hydrogen bond donors) regions, which are crucial for understanding non-covalent interactions with biological targets like enzymes or receptors.

-

Global Reactivity Descriptors: From the HOMO and LUMO energies, key reactivity indices such as chemical hardness (η), electronic chemical potential (μ), and global electrophilicity (ω) will be calculated.[21] These descriptors quantify the molecule's resistance to charge transfer and its propensity to accept electrons, providing a theoretical basis for predicting its behavior in chemical and biological systems.

-

Potential Applications and Future Directions

The comprehensive theoretical and experimental data generated for this compound will serve multiple purposes:

-

Drug Discovery: The electronic and structural data can be used as a starting point for virtual screening and molecular docking studies to identify potential protein targets. Aminopyridines are known to target a range of enzymes and receptors, and understanding the specific properties of this derivative could guide the design of new inhibitors or modulators.[3]

-

Structure-Activity Relationship (SAR) Studies: This molecule can serve as a parent compound for the synthesis of a library of derivatives. Theoretical calculations can predict how further substitutions on the pyridine ring or amine groups would affect the electronic properties and reactivity, allowing for a more rational design of compounds with improved activity and selectivity.

-

Materials Science: Pyridine derivatives can also act as ligands in the formation of coordination complexes or as building blocks for organic materials.[22] The theoretical data on orbital energies and charge distribution can help predict the molecule's suitability for such applications.

Conclusion

This technical guide proposes a synergistic, dual-pronged approach combining synthetic chemistry with high-level computational analysis to thoroughly characterize this compound. By first establishing a viable synthetic route and a protocol for experimental validation, we create a solid foundation for a detailed theoretical investigation. The proposed DFT calculations will not only predict spectroscopic data to aid in structural confirmation but will also provide profound insights into the electronic structure and reactivity that govern the molecule's potential function. This integrated strategy represents a robust and efficient pathway to unlock the scientific and medicinal potential of this novel aminopyridine derivative, paving the way for its rational development in drug discovery and beyond.

References

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]

-

Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.). Preprints.org. [Link]

-

Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895–2898. [Link]

-

Valgimigli, L., et al. (2025). Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. Journal of Chemical Education. [Link]

-

Lodewyk, M. W., et al. (2020). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. Royal Society of Chemistry. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(11), 3582. [Link]

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2023). Future Medicinal Chemistry, 15(19), 1725-1738. [Link]

-

Sedehizadeh, S., Keogh, M., & Maddison, P. (2012). The use of aminopyridines in neurological disorders. Clinical Neuropharmacology, 35(4), 191-200. [Link]

-

The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.). University of California, Berkeley. [Link]

- Process for preparation of nitropyridine derivatives. (2010).

-

Bulavka, V., et al. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. ResearchGate. [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). ChemistrySelect, 7(23), e202200788. [Link]

-

Synthesis of new disulfonamides from different substituted diamino pyridines. (2009). Eclética Química, 34(3), 27-32. [Link]

-

Density Functional Theory Studies on Electronic Properties of Thiophene S-oxides as Aromatic Dienophiles for Reactivity Predicti. (n.d.). SciSpace. [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

-

DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. (n.d.). Denmark Group, University of Illinois Urbana-Champaign. [Link]

-

Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (2018). Organic Letters, 20(24), 7888–7891. [Link]

-

Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry. [Link]

-

Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

- Preparation method of 2-amino-3-nitro pyridine. (2014).

-

Kaczor, A. A., & Targowska-Duda, K. M. (2018). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. International Journal of Molecular Sciences, 19(6), 1593. [Link]

-

Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. (2024). Polymers, 16(2), 227. [Link]

-

DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. (2022). ResearchGate. [Link]

-

Density Functional Theory (DFT). (n.d.). University of Strathclyde. [Link]

-

Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

- 10. jsynthchem.com [jsynthchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 13. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 15. esqc.org [esqc.org]

- 16. Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. books.rsc.org [books.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. scispace.com [scispace.com]

- 22. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Substituted Pyridinediamines: A Technical Guide to Future Research

Abstract

The substituted pyridinediamine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it an ideal framework for designing targeted therapeutics. This technical guide provides an in-depth analysis of promising research avenues for substituted pyridinediamines, intended for researchers, scientists, and drug development professionals. We will explore underexplored isomers, novel therapeutic targets, and advanced synthetic strategies, aiming to catalyze the next wave of innovation in this fertile area of drug discovery. This document moves beyond a simple literature review, offering a forward-looking perspective on how to strategically leverage this versatile scaffold to address pressing medical needs.

The Pyridinediamine Core: A Scaffold of Untapped Versatility

The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] The introduction of two amino substituents creates the pyridinediamine core, a structure rich in chemical diversity and biological potential. The positions of the amino groups (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-) profoundly influence the molecule's electronics, basicity, and spatial arrangement, thereby dictating its interactions with biological targets. While certain isomers, such as 3,4-diaminopyridine (Amifampridine), are established therapeutics, a vast chemical space remains to be explored.[3] This guide will illuminate key areas where focused research on novel substituted pyridinediamines could yield significant breakthroughs.

Strategic Therapeutic Areas for Pyridinediamine Exploration

Our analysis of the existing literature and emerging biological understanding points to several high-impact areas where substituted pyridinediamines could provide significant therapeutic advantages.

Oncology: Beyond Traditional Kinase Inhibition